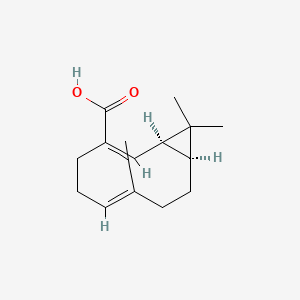

Volvalerenic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Volvalerenic acid A is a natural compound found in Valeriana officinalis . It belongs to the chemical family of sesquiterpenoids . The molecular formula of Volvalerenic acid A is C15H22O2 and it has a molecular weight of 234.33 .

Synthesis Analysis

The total synthesis of Volvalerenic acid A involves several steps. The shortest approach spans 10 steps and provides Volvalerenic acid A in 25% overall yield . This process incorporates a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Molecular Structure Analysis

The structure of Volvalerenic acid A was elucidated based on spectroscopic data interpretation . The IUPAC name for Volvalerenic acid A is (1R,2Z,6E,10S)-7,11,11-trimethylbicyclo [8.1.0]undeca-2,6-diene-3-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Volvalerenic acid A include a new one-pot reaction, which combines the addition of a Grignard species with an acid-catalyzed isomerization of the intermediate allylic alcohol . Other key reactions include a stereo- and regioselective hydroxy-directed Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Applications De Recherche Scientifique

Detection and Quantification

Valerenic acid, found in Valeriana officinalis, is a robust compound used as a marker to verify the presence of V. officinalis in herbal medicinal products. It is readily detectable and quantifiable by Gas Chromatography-Mass Spectrometry (GC-MS), distinguishing it from other secondary metabolites in V. officinalis. This characteristic makes it a significant compound in ensuring the authenticity and quality of herbal products (Douglas et al., 2007).

Pharmacological Potential

Valerenic acid is identified as a major active constituent of Valeriana officinalis, with pharmacological effects potentially acting through receptors like GABA A and 5-HT, and through modulation of NF-kappaB. This makes it a promising candidate for further research in the field of pharmacology, especially concerning its central inhibiting effects (Yan Zhiyong, 2010).

Therapeutic Effects and Mechanisms

Studies have highlighted the role of valerenic acid in modulating GABA A receptors, a mechanism contributing to its anxiolytic and sedative properties. This modulation is related to the content of valerenic acid in various extracts, making it a critical component in the therapeutic effects of Valeriana officinalis. Its interaction with the GABA A receptors, especially involving the β2/3 subunits, underlines its potential as a non-sedative anxiolytic and anticonvulsant agent (Hintersteiner et al., 2014).

Antimicrobial Properties

Valerenic acid has been reported to possess antimicrobial effects against various microorganisms like Helicobacter pylori, Staphylococcus aureus, and Candida albicans. These properties, derived from studies on the methanolic extract of V. officinalis, point towards a new therapeutic aspect of valerenic acid in treating infections and enhancing the body's innate immune response (Eftekhari, 2020).

Protective Antioxidant Properties

Valerenic acid exhibits potent antioxidant properties, protecting cells against oxidative stress. This characteristic is particularly relevant in the context of xenobiotic-induced oxidative damage, as seen in studies evaluating the protective role of valerenic acid against the toxic effects of certain fungicides on liver cells. Such findings reinforce the potential of valerenic acid as a nutritional supplement with significant health benefits (Kara et al., 2021).

Mécanisme D'action

The mechanism of action for Volvalerenic acid A involves the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels . It has been demonstrated to impede neurogenic inflammation through GABA-A receptor-mediated inhibition .

It is soluble in methanol, dichloromethane, and ethyl acetate .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNZFMMXLMZRC-DXKAXRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Volvalerenic acid A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)

![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)